THK01

説明

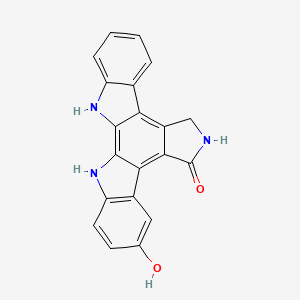

3-hydroxy-K252c has been reported in Streptomyces with data available.

Structure

3D Structure

特性

分子式 |

C20H13N3O2 |

|---|---|

分子量 |

327.3 g/mol |

IUPAC名 |

7-hydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaen-12-one |

InChI |

InChI=1S/C20H13N3O2/c24-9-5-6-14-11(7-9)16-17-12(8-21-20(17)25)15-10-3-1-2-4-13(10)22-18(15)19(16)23-14/h1-7,22-24H,8H2,(H,21,25) |

InChIキー |

GXZFDXZCJALHRF-UHFFFAOYSA-N |

正規SMILES |

C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=C(N5)C=CC(=C6)O |

製品の起源 |

United States |

Foundational & Exploratory

THK01: A Potent and Selective ROCK2 Inhibitor for Metastatic Breast Cancer

A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

THK01 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key enzyme implicated in the progression and metastasis of various cancers, including breast cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibitory effects on the ROCK2-STAT3 signaling pathway. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising anti-metastatic agent.

Introduction

Metastasis remains the primary cause of mortality in breast cancer patients. The dysregulation of cellular signaling pathways that control cell migration, invasion, and adhesion is a hallmark of metastatic progression. The Rho/ROCK signaling pathway has emerged as a critical regulator of these processes.[1][2] this compound is a novel small molecule inhibitor designed to selectively target ROCK2 over its isoform ROCK1, offering a more targeted therapeutic approach with a potentially improved safety profile. This document outlines the core mechanism of this compound and provides the technical details of its preclinical evaluation.

Core Mechanism of Action: Inhibition of the ROCK2-STAT3 Signaling Pathway

This compound exerts its anti-metastatic effects primarily through the potent and selective inhibition of ROCK2.[3] This inhibition disrupts a key signaling cascade that promotes cancer cell migration and invasion. The primary mechanism involves the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor known to be constitutively activated in many aggressive breast cancers.[3][4][5]

The proposed signaling pathway is as follows:

Quantitative Data

The potency and selectivity of this compound have been determined through in vitro kinase assays. Its effects on cancer cell functions were evaluated using cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| ROCK2 | 5.7[3] |

| ROCK1 | 923[3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity in MDA-MB-231 Breast Cancer Cells

| Assay | Concentration of this compound (µM) | Observation |

| Cell Migration | 1.25 - 10 | Dose-dependent suppression[3] |

| Cell Invasion | 1.25 - 10 | Dose-dependent suppression[3] |

| STAT3 Y705 Phosphorylation | 1.25 - 10 | Dose-dependent downregulation[3] |

| STAT3 S727 Phosphorylation | 1.25 - 10 | Slight upregulation[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro ROCK2 Kinase Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against ROCK2.

Materials:

-

Purified recombinant ROCK2 enzyme

-

S6Ktide (substrate)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[6]

-

This compound

-

ADP-Glo™ Kinase Assay Kit

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

Add 2.5 µL of the this compound dilutions to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.[7]

-

Add 10 µL of diluted ROCK2 enzyme (e.g., 1.2 ng/µL) to the wells containing this compound and the positive control wells. Add 10 µL of kinase buffer to the negative control wells.[7]

-

Pre-incubate the plate for 30 minutes at room temperature.[7]

-

Prepare a master mix containing ATP and S6Ktide in kinase buffer.

-

Initiate the kinase reaction by adding 12.5 µL of the master mix to all wells.[7]

-

Incubate the plate at 30°C for 45 minutes.[7]

-

Stop the reaction by adding 25 µL of ADP-Glo™ reagent to each well and incubate for 45 minutes at room temperature.[7]

-

Add 50 µL of Kinase Detection Reagent to each well and incubate for another 45 minutes at room temperature.[7]

-

Measure the luminescence using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol describes how to assess the effect of this compound on the migratory and invasive potential of MDA-MB-231 breast cancer cells.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Culture MDA-MB-231 cells and serum-starve them for 24 hours before the assay.[8]

-

For the invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts remain uncoated.[9]

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.[9]

-

Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed the cell suspension (e.g., 1 x 10^5 cells) into the upper chamber of the Transwell inserts.[9]

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.[9]

-

After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.[9]

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde or methanol.[9]

-

Stain the cells with crystal violet.[9]

-

Count the number of stained cells in several random fields under a microscope to quantify cell migration/invasion.

Western Blotting for STAT3 Phosphorylation

This protocol is for detecting the levels of phosphorylated STAT3 (at Tyr705 and Ser727) and total STAT3 in MDA-MB-231 cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-phospho-STAT3 (Ser727), anti-STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate MDA-MB-231 cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 Tyr705) overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

For total STAT3 and loading control, the membrane can be stripped and re-probed with the respective antibodies.

Conclusion

This compound is a potent and selective inhibitor of ROCK2 that demonstrates significant anti-metastatic properties in preclinical models of breast cancer. Its mechanism of action is centered on the disruption of the ROCK2-STAT3 signaling pathway, leading to a reduction in cancer cell migration and invasion. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the ROCK2 pathway in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Data from Inhibition of Rho-Associated Kinase Signaling Prevents Breast Cancer Metastasis to Human Bone - Cancer Research - Figshare [aacr.figshare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STAT3 Signaling in Breast Cancer: Multicellular Actions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of STAT3 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Cell migration and invasion assay [bio-protocol.org]

- 9. pubcompare.ai [pubcompare.ai]

THK01: A Selective ROCK2 Inhibitor for Metastatic Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

THK01 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document provides a comprehensive technical overview of this compound, including its selectivity profile, mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective ROCK2 inhibition in oncology, particularly in the context of metastatic breast cancer.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. The two isoforms, ROCK1 and ROCK2, are implicated in various pathological processes, including cancer progression and metastasis. While both isoforms share a high degree of homology in their kinase domains, selective inhibition of ROCK2 has emerged as a promising therapeutic strategy to mitigate the metastatic potential of cancer cells with potentially fewer side effects than pan-ROCK inhibitors. This compound is an unglycosylated indolocarbazole that has been identified as a highly selective inhibitor of ROCK2.[1]

Selectivity Profile of this compound

This compound demonstrates significant selectivity for ROCK2 over ROCK1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, are summarized in the table below.

| Target Kinase | IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| ROCK1 | 923 | >160-fold |

| ROCK2 | 5.7 | - |

| Table 1: In vitro inhibitory activity of this compound against ROCK1 and ROCK2.[1][2] |

Note: A comprehensive kinase selectivity profile of this compound against a broader panel of kinases is not publicly available at the time of this writing.

Mechanism of Action

This compound exerts its anti-metastatic effects by inhibiting the ROCK2-STAT3 signaling pathway.[1][2] Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation through phosphorylation, promotes the expression of genes involved in cell survival, proliferation, and migration. ROCK2 can directly or indirectly lead to the phosphorylation and activation of STAT3. By selectively inhibiting ROCK2, this compound prevents the downstream activation of STAT3, thereby suppressing the expression of genes that drive cancer cell migration and invasion.[2]

References

The Role of THK01 in the ROCK2-STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the novel small molecule THK01 and its role as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). We will explore the intricate molecular interactions within the ROCK2-STAT3 signaling pathway and elucidate the mechanism by which this compound modulates this cascade. This document will detail the impact of this compound on downstream cellular processes, particularly its effects on STAT3 phosphorylation and its implications for cancer metastasis. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols for key assays and visualizations of the signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to the ROCK2-STAT3 Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that are crucial downstream effectors of the small GTPase RhoA.[1] There are two highly homologous isoforms, ROCK1 and ROCK2, which regulate a multitude of cellular functions including cytoskeletal organization, cell adhesion, migration, and proliferation.[1][2] While both isoforms share a high degree of homology in their kinase domains, they exhibit distinct biological functions.[1][3]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating the expression of genes involved in cell growth, differentiation, and survival.[4][5] The phosphorylation of STAT3 at specific tyrosine and serine residues is a critical step in its activation and subsequent translocation to the nucleus.[4]

Recent evidence has established a direct link between ROCK2 and STAT3, where ROCK2 activity is required for the optimal phosphorylation and activation of STAT3.[6][7] This ROCK2-STAT3 signaling axis has been implicated in the pathogenesis of various diseases, including autoimmune disorders and cancer.[6][8] In the context of cancer, this pathway is particularly relevant to tumor progression and metastasis.

This compound: A Potent and Selective ROCK2 Inhibitor

This compound is an unglycosylated indolocarbazole that has been identified as a potent and highly selective inhibitor of ROCK2.[8] Its selectivity for ROCK2 over ROCK1 is a key characteristic, offering the potential for targeted therapeutic intervention with a reduced risk of off-target effects associated with pan-ROCK inhibitors.[8][9]

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified in various preclinical studies. The following table summarizes the key in vitro efficacy data for this compound.

| Parameter | This compound Value | Target | Cell Line | Reference |

| IC50 | 5.7 nM | ROCK2 | - | [10] |

| IC50 | 923 nM | ROCK1 | - | [10] |

| Effect on STAT3 Y705 Phosphorylation | Dose-dependent down-regulation (1.25-10 µM) | p-STAT3 (Tyr705) | MDA-MB-231 | [10] |

| Effect on STAT3 S727 Phosphorylation | Slight up-regulation (1.25-10 µM) | p-STAT3 (Ser727) | MDA-MB-231 | [10] |

| Effect on Cell Migration and Invasion | Dose-dependent suppression (1.25-10 µM) | - | MDA-MB-231 | [10] |

Mechanism of Action: this compound Modulates the ROCK2-STAT3 Pathway

This compound exerts its biological effects by directly binding to and inhibiting the kinase activity of ROCK2.[8] This inhibition disrupts the downstream signaling cascade that leads to STAT3 activation.

Signaling Pathway Diagram

The following diagram illustrates the ROCK2-STAT3 signaling pathway and the point of intervention by this compound.

Caption: The ROCK2-STAT3 signaling pathway and the inhibitory action of this compound.

Impact on STAT3 Phosphorylation

The inhibition of ROCK2 by this compound leads to a significant, dose-dependent reduction in the phosphorylation of STAT3 at the tyrosine 705 (Y705) residue in breast cancer cells.[10] This specific phosphorylation event is crucial for the dimerization, nuclear translocation, and DNA binding of STAT3, and is therefore essential for its function as a transcription factor. Interestingly, this compound has been observed to slightly increase the phosphorylation of STAT3 at serine 727 (S727), a modification that can have distinct effects on STAT3 activity.[10] This differential regulation of STAT3 phosphorylation sites highlights the complexity of the signaling network and warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the ROCK2-STAT3 signaling pathway.

ROCK Kinase Activity Assay

This protocol is adapted from commercially available luminescent kinase assays designed to measure the activity of ROCK2 and the inhibitory potential of compounds like this compound.[11][12]

Objective: To determine the IC50 of this compound for ROCK2.

Materials:

-

Recombinant human ROCK2 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]

-

Substrate (e.g., S6K substrate)[12]

-

ATP

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or equivalent)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in 5% DMSO.

-

In a 384-well plate, add 1 µl of the this compound dilution or 5% DMSO (vehicle control).

-

Add 2 µl of ROCK2 enzyme solution to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for STAT3 and Phospho-STAT3

This protocol outlines the procedure for detecting total STAT3 and phosphorylated STAT3 (p-STAT3) in cell lysates following treatment with this compound.[13][14][15]

Objective: To assess the effect of this compound on the phosphorylation of STAT3 at Y705 and S727.

Materials:

-

MDA-MB-231 cells (or other relevant cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-STAT3, anti-p-STAT3 (Y705), anti-p-STAT3 (S727), anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MDA-MB-231 cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) or vehicle (DMSO) for 24 hours.[10]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT3 Y705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Quantify the band intensities using densitometry software and normalize the p-STAT3 levels to total STAT3 and the loading control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

This compound has emerged as a promising preclinical candidate that selectively targets ROCK2, a key regulator of the pro-metastatic STAT3 signaling pathway. Its ability to potently and selectively inhibit ROCK2, leading to a down-regulation of STAT3 Y705 phosphorylation, underscores its therapeutic potential in diseases driven by this pathway, such as breast cancer.[8][10] The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this compound and the broader field of ROCK2-STAT3 signaling. Future studies should continue to explore the nuanced effects of this compound on different STAT3 phosphorylation sites and expand upon its in vivo efficacy and safety profile to pave the way for potential clinical applications.

References

- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT1 and STAT3 phosphorylation by porins are independent of JAKs but are dependent on MAPK pathway and plays a role in U937 cells production of interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RACK1 enhances STAT3 stability and promotes T follicular helper cell development and function during blood-stage Plasmodium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROCK2, but not ROCK1 interacts with phosphorylated STAT3 and co-occupies TH17/TFH gene promoters in TH17-activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ROCK2 Kinase Enzyme System Application Note [promega.com]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective ROCK2 Inhibitor THK01: A Promising Agent in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate signaling networks that govern cancer cell migration and invasion are therefore critical areas of investigation for the development of novel anti-cancer therapeutics. One such pathway that has garnered significant attention is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling cascade. Upregulation of the ROCK pathway is frequently observed in various malignancies and is correlated with increased tumor progression and metastasis. THK01, a novel unglycosylated indolocarbazole, has emerged as a potent and highly selective inhibitor of ROCK2, demonstrating significant anti-metastatic potential in preclinical models of breast cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research into its applications in oncology.

Mechanism of Action: Targeting the ROCK2-STAT3 Signaling Axis

This compound exerts its anti-metastatic effects through the selective inhibition of ROCK2, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. This compound exhibits high selectivity for ROCK2 over the ROCK1 isoform, which is advantageous as it may mitigate potential side effects associated with non-selective ROCK inhibition.[1][2][3]

The downstream signaling cascade affected by this compound involves the Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] STAT3 is a transcription factor that, upon activation through phosphorylation at tyrosine 705 (Y705), promotes the expression of genes involved in cell survival, proliferation, and invasion. In breast cancer, the ROCK2-STAT3 signaling pathway is implicated in promoting metastasis.[1][3] this compound has been shown to suppress the phosphorylation of STAT3 at Y705, thereby inhibiting its activation and downstream pro-metastatic gene expression.[1][3]

References

The Therapeutic Potential of THK01 in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic breast cancer remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. THK01, a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has emerged as a promising agent in preclinical breast cancer models. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its anti-cancer properties. Quantitative data from key in vitro and in vivo studies are summarized, and the underlying signaling pathways are visually represented to facilitate a comprehensive understanding of this compound's role in combating breast cancer metastasis.

Introduction

Breast cancer metastasis is a complex process involving the detachment of cancer cells from the primary tumor, their invasion into the surrounding tissue, intravasation into the circulatory system, and subsequent extravasation and colonization at distant sites. The Rho-associated coiled-coil containing protein kinases (ROCKs) are key regulators of the actin cytoskeleton and have been implicated in promoting cancer cell migration and invasion. This compound is an unglycosylated indolocarbazole that has been identified as a potent and isoform-selective inhibitor of ROCK2.[1][2][3] This selectivity is a key attribute, as it may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-ROCK inhibitors.

This document details the preclinical evaluation of this compound in breast cancer models, providing a comprehensive resource for researchers and drug development professionals interested in this novel therapeutic candidate.

Mechanism of Action: Targeting the ROCK2-STAT3 Signaling Axis

This compound exerts its anti-metastatic effects in breast cancer by inhibiting the ROCK2-STAT3 signaling pathway.[1][2][3] ROCK2, a serine/threonine kinase, is a downstream effector of the small GTPase RhoA. Upon activation, ROCK2 phosphorylates and activates numerous substrates that regulate actin-myosin contractility, cell adhesion, and motility.

One of the critical downstream targets of ROCK2 in the context of breast cancer metastasis is the Signal Transducer and Activator of Transcription 3 (STAT3). This compound has been shown to suppress the phosphorylation of STAT3 at the tyrosine 705 residue (STAT3Y705) in breast cancer cells.[1][2] This inhibition of STAT3 activation is a key event in the anti-metastatic activity of this compound.

The proposed signaling cascade is as follows:

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| ROCK1 | 923 | >160-fold |

| ROCK2 | 5.7 |

Data sourced from MedChemExpress and supported by multiple research articles.

Table 2: In Vitro Anti-Metastatic Effects of this compound on MDA-MB-231 Cells

| Assay | This compound Concentration (µM) | Duration (hours) | Observed Effect |

| Migration Assay | 1.25 - 10 | 48 | Dose-dependent suppression of cell migration |

| Invasion Assay | 1.25 - 10 | 48 | Dose-dependent suppression of cell invasion |

| Western Blot | 5 | 24 | Down-regulation of p-STAT3Y705 |

Data sourced from MedChemExpress.

Table 3: In Vivo Anti-Metastatic Efficacy of this compound

| Animal Model | Cell Line | Treatment | Route of Administration | Outcome |

| Female BALB/c nude mice | MDA-MB-231 | 15 mg/kg this compound | Intravenous (i.v.) | Reduced pulmonary metastasis with negligible toxicity |

Data sourced from MedChemExpress.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the therapeutic potential of this compound.

In Vitro Kinase Assay

A standard in vitro kinase assay is performed to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Cell Culture

The human breast cancer cell line MDA-MB-231 is used for in vitro experiments. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Wound Healing (Migration) Assay

-

Cell Seeding: MDA-MB-231 cells are seeded into 6-well plates and grown to confluence.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh serum-free medium containing various concentrations of this compound (1.25, 2.5, 5, and 10 µM) or vehicle control (DMSO) is added.

-

Imaging: Images of the scratch are captured at 0 and 48 hours using a phase-contrast microscope.

-

Analysis: The width of the scratch is measured, and the migration rate is calculated as the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

-

Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel and allowed to solidify.

-

Cell Seeding: MDA-MB-231 cells, pre-treated with this compound (1.25, 2.5, 5, and 10 µM) or vehicle control for 24 hours, are seeded into the upper chambers in serum-free medium.

-

Chemoattractant: The lower chambers are filled with DMEM containing 10% FBS as a chemoattractant.

-

Incubation: The plates are incubated for 48 hours to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted in several random fields under a microscope.

Western Blot Analysis

-

Cell Lysis: MDA-MB-231 cells are treated with 5 µM this compound or vehicle control for 24 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Y705), total STAT3, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Pulmonary Metastasis Model

Conclusion and Future Directions

The preclinical data presented in this technical guide strongly support the therapeutic potential of this compound as a novel anti-metastatic agent for breast cancer. Its high potency and selectivity for ROCK2, coupled with its demonstrated efficacy in inhibiting the ROCK2-STAT3 signaling pathway, make it a compelling candidate for further development.

Future studies should focus on:

-

A more comprehensive in vivo characterization, including pharmacokinetic and pharmacodynamic studies.

-

Evaluation of this compound in combination with standard-of-care chemotherapies and targeted agents.

-

Investigation of this compound's efficacy in other breast cancer subtypes and patient-derived xenograft (PDX) models.

-

Elucidation of potential resistance mechanisms to this compound therapy.

The continued exploration of this compound and other selective ROCK2 inhibitors holds significant promise for improving the outcomes of patients with metastatic breast cancer.

References

The Potent and Selective ROCK2 Inhibitor THK01: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

THK01 is a novel, unglycosylated indolocarbazole that has emerged as a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Preclinical studies have demonstrated its significant anti-metastatic properties, particularly in breast cancer models, through the targeted inhibition of the ROCK2-STAT3 signaling pathway. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, presenting key preclinical data, detailed experimental methodologies, and a visual representation of its mechanism of action. While substantial pharmacodynamic data is available, it is important to note that detailed quantitative pharmacokinetic parameters for this compound are not yet publicly available.

Introduction

Metastasis remains a primary challenge in the clinical management of cancer, driving the search for novel therapeutic agents that can effectively inhibit the spread of tumor cells. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have been identified as key regulators of cellular processes critical for cancer progression, including cell migration, invasion, and cytoskeletal dynamics. This compound, an unglycosylated indolocarbazole, has been identified as a potent and selective inhibitor of ROCK2, showing promise as a therapeutic candidate for metastatic breast cancer. This document serves as a technical guide to the preclinical data available for this compound, with a focus on its pharmacodynamic profile and the experimental methods used for its evaluation.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, highlighting its potency, selectivity, and cellular effects.

Kinase Inhibitory Activity

This compound exhibits potent and highly selective inhibitory activity against ROCK2. The half-maximal inhibitory concentrations (IC50) for this compound against ROCK1 and ROCK2 are summarized in the table below.

| Kinase | IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| ROCK1 | 923 | >160-fold |

| ROCK2 | 5.7 |

Table 1: Kinase Inhibitory Activity of this compound

In Vitro Cellular Activity

The anti-metastatic potential of this compound has been evaluated in human breast cancer cell lines, specifically MDA-MB-231 cells, which are known for their invasive properties.

| Cell Line | Assay | Effect | Concentration |

| MDA-MB-231 | Migration | Dose-dependent suppression | 1.25-10 µM |

| MDA-MB-231 | Invasion | Dose-dependent suppression | 1.25-10 µM |

| MDA-MB-231 | STAT3 Phosphorylation (Y705) | Dose-dependent down-regulation | 1.25-10 µM |

Table 2: In Vitro Cellular Effects of this compound

In Vivo Efficacy

The anti-metastatic efficacy of this compound has been demonstrated in a preclinical animal model of breast cancer metastasis.

| Animal Model | Cell Line | Treatment | Outcome |

| Female BALB/c nude mice | MDA-MB-231 (tail vein injection) | 15 mg/kg this compound (intravenous) | Significant reduction in pulmonary metastasis |

Table 3: In Vivo Anti-metastatic Efficacy of this compound

Mechanism of Action: The ROCK2-STAT3 Signaling Pathway

This compound exerts its anti-metastatic effects by inhibiting the ROCK2-STAT3 signaling pathway. ROCK2 directly interacts with and phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (Y705). This phosphorylation event is crucial for the activation and nuclear translocation of STAT3, where it promotes the transcription of genes involved in cell migration and invasion. By selectively inhibiting ROCK2, this compound prevents the phosphorylation of STAT3, thereby suppressing the downstream signaling cascade that drives metastasis.

Pharmacokinetics

As of the date of this document, detailed quantitative pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been published in the peer-reviewed literature. Preclinical in vivo studies have utilized intravenous administration, suggesting direct entry into the systemic circulation, but parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F) remain to be determined. Further studies are required to fully elucidate the pharmacokinetic profile of this compound.

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Assays

-

Objective: To determine the IC50 values of this compound against ROCK1 and ROCK2.

-

Methodology: A radiometric or luminescence-based kinase assay is typically used. Recombinant human ROCK1 and ROCK2 enzymes are incubated with a specific substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.

-

Objective: To assess the effect of this compound on the migratory and invasive capacity of breast cancer cells.

-

Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

-

Migration Assay (Transwell Assay):

-

MDA-MB-231 cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

Cells are treated with various concentrations of this compound.

-

After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and quantified by counting under a microscope.

-

-

Invasion Assay (Matrigel Invasion Assay):

-

The protocol is similar to the migration assay, but the Transwell membrane is pre-coated with a layer of Matrigel, which serves as an artificial extracellular matrix.

-

The ability of cells to invade through the Matrigel is quantified.

-

-

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

-

Methodology:

-

MDA-MB-231 cells are treated with different concentrations of this compound for a specified time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

The band intensities are quantified to determine the relative levels of phosphorylated STAT3.

-

In Vivo Efficacy Study

-

Objective: To evaluate the anti-metastatic effect of this compound in an animal model.

-

Animal Model: Female BALB/c nude mice.

-

Methodology:

-

MDA-MB-231 cells, often engineered to express a reporter gene like luciferase for in vivo imaging, are injected into the tail vein of the mice to establish an experimental lung metastasis model.

-

Mice are treated with this compound (e.g., 15 mg/kg, intravenously) or a vehicle control.

-

Metastatic tumor burden in the lungs is monitored over time using in vivo imaging systems (e.g., IVIS).

-

At the end of the study, mice are euthanized, and lungs are harvested for histological analysis to confirm and quantify the presence of metastatic nodules.

-

Conclusion

This compound is a promising preclinical candidate for the treatment of metastatic breast cancer. Its high potency and selectivity for ROCK2, coupled with its demonstrated efficacy in inhibiting cancer cell migration, invasion, and in vivo metastasis, underscore its therapeutic potential. The elucidation of its mechanism of action through the inhibition of the ROCK2-STAT3 signaling pathway provides a strong rationale for its further development. However, a critical next step will be the comprehensive characterization of its pharmacokinetic properties to inform dosing strategies and to fully assess its drug-like properties for clinical translation.

Unveiling THK01: A Potent and Selective ROCK2 Inhibitor for Metastatic Breast Cancer

A Technical Guide to the Initial Studies and Discovery of a Novel Anti-Metastatic Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research and discovery of THK01, a novel and potent ROCK2 inhibitor. This compound, an unglycosylated indolocarbazole, has demonstrated significant promise in preclinical studies as a therapeutic agent for metastatic breast cancer. This document details the quantitative data from initial in vitro and in vivo experiments, outlines the experimental protocols employed, and visualizes the key signaling pathways and discovery workflow.

Executive Summary

Metastatic breast cancer remains a significant clinical challenge with a high mortality rate, underscoring the urgent need for effective therapeutic strategies. The Rho-associated coiled-coil kinase (ROCK) has emerged as a promising target for anti-metastatic therapies due to its critical role in cell migration and invasion. Initial research has identified this compound as a highly potent and selective inhibitor of the ROCK2 isoform. In preclinical models of breast cancer, this compound has been shown to effectively suppress metastasis with no apparent toxicity. Mechanistic studies have revealed that the anti-metastatic effects of this compound are mediated through the inhibition of the ROCK2-STAT3 signaling pathway. This guide synthesizes the initial findings that position this compound as a strong candidate for further drug development.

Quantitative Data Summary

The initial characterization of this compound involved a series of in vitro and in vivo assays to determine its potency, selectivity, and anti-metastatic efficacy. The key quantitative findings are summarized below for clear comparison.

| Parameter | Assay | Result | Reference |

| ROCK2 Inhibition | ADP-Glo Kinase Assay | IC50: 5.7 nM | [1] |

| ROCK1 Inhibition | ADP-Glo Kinase Assay | IC50: 923 nM | [1] |

| Selectivity | IC50 Ratio (ROCK1/ROCK2) | >100-fold | |

| In Vitro Cell Migration | Transwell Assay (MDA-MB-231 cells) | Dose-dependent suppression (1.25-10 µM) | [1] |

| In Vitro Cell Invasion | Transwell Assay (MDA-MB-231 cells) | Dose-dependent suppression (1.25-10 µM) | [1] |

| STAT3 Phosphorylation | Western Blot (MDA-MB-231 cells) | Dose-dependent downregulation of p-STAT3Y705 (1.25-10 µM) | [1] |

| In Vivo Efficacy | Lung Metastasis Mouse Model | Reduced pulmonary metastasis | [1] |

| In Vivo Dosing | Intravenous (i.v.) | 15 mg/kg | [1] |

| In Vivo Toxicity | Mouse Model | Negligible toxicity observed | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial studies of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The inhibitory activity of this compound against ROCK1 and ROCK2 was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP formation from a kinase reaction.

Protocol:

-

Reaction Setup: A reaction mixture was prepared containing ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., S6K synthetic peptide), and ATP in a kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[2]

-

Compound Addition: this compound was added to the reaction mixture at varying concentrations. A DMSO control was included.

-

Incubation: The reaction was incubated at room temperature for 60 minutes.[2]

-

ATP Depletion: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. The mixture was incubated for 40 minutes at room temperature.[2]

-

ADP to ATP Conversion: Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via luciferase. The mixture was incubated for 30 minutes at room temperature.[2]

-

Signal Detection: Luminescence was measured using a plate-reading luminometer. The IC50 values were calculated from the dose-response curves.

Cell Culture

The human breast cancer cell line MDA-MB-231, known for its high metastatic potential, was used for the in vitro cell-based assays.

Protocol:

-

Cell Maintenance: MDA-MB-231 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

-

Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculturing: Cells were passaged upon reaching 70-80% confluency.[4]

Cell Migration and Invasion Assays (Transwell Assay)

The effect of this compound on the migratory and invasive capabilities of MDA-MB-231 cells was assessed using a Transwell chamber system.

Protocol:

-

Chamber Preparation: For the invasion assay, the upper chamber of a Transwell insert (8 µm pore size) was coated with Matrigel and dried. For the migration assay, the chamber was left uncoated.[5]

-

Cell Seeding: MDA-MB-231 cells, pre-treated with various concentrations of this compound (1.25-10 µM) or vehicle control for 48 hours, were suspended in serum-free media and seeded into the upper chamber.[1]

-

Chemoattractant: The lower chamber was filled with media containing 10% FBS as a chemoattractant.[5]

-

Incubation: The plates were incubated for a specified period (e.g., 24 hours) to allow for cell migration or invasion.[5]

-

Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.[5]

-

Staining and Quantification: Cells that had migrated or invaded to the lower surface of the membrane were fixed with methanol and stained with crystal violet. The number of stained cells was counted under a microscope in several random fields to quantify migration and invasion.[5]

Western Blot Analysis for STAT3 Phosphorylation

To investigate the mechanism of action of this compound, its effect on the phosphorylation of STAT3 was analyzed by Western blot.

Protocol:

-

Cell Treatment: MDA-MB-231 cells were treated with this compound (1.25-10 µM) or vehicle control for 24 hours.[1]

-

Lysis: Cells were lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

-

Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[6]

-

Blocking and Antibody Incubation: The membrane was blocked with 5% BSA in TBST to prevent non-specific antibody binding. The membrane was then incubated overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.[6][7]

-

Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6]

In Vivo Lung Metastasis Model

An in vivo mouse model was utilized to evaluate the anti-metastatic efficacy of this compound.

Protocol:

-

Animal Model: Female BALB/c nude mice were used for the study.[1]

-

Tumor Cell Inoculation: MDA-MB-231 cells were injected into the tail vein of the mice to establish a lung metastasis model.[8][9]

-

Treatment: Following tumor cell injection, mice were treated with this compound (15 mg/kg, i.v.) or a vehicle control.[1]

-

Monitoring: The development of lung metastases was monitored over a period of several weeks. Animal body weight and general health were also monitored to assess toxicity.

-

Endpoint Analysis: At the end of the study, mice were euthanized, and the lungs were harvested. The number and size of metastatic nodules on the lung surface were counted. Tissues were also processed for histological analysis to confirm the presence of metastases.[9]

Visualizations

The following diagrams illustrate the key pathways and workflows in the discovery and initial study of this compound.

This compound Mechanism of Action: ROCK2-STAT3 Signaling Pathway

Caption: this compound inhibits ROCK2, preventing STAT3 phosphorylation and suppressing cancer cell metastasis.

Experimental Workflow for this compound In Vitro Evaluation

Caption: Workflow for assessing this compound's in vitro potency, efficacy, and mechanism of action.

Logical Relationship in this compound Discovery

Caption: Logical progression from clinical need to the identification of this compound as a drug candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. promega.com [promega.com]

- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 8. Monitoring Breast Tumor Lung Metastasis by U-SPECT-II/CT with an Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 [thno.org]

- 9. Lung metastasis assays [bio-protocol.org]

The Landscape of THK01 and its Analogs: A Technical Review for Drug Development Professionals

An in-depth analysis of the potent and selective ROCK2 inhibitor THK01 and its structurally related analogs, detailing their synthesis, biological activity, and therapeutic potential.

This technical guide provides a comprehensive overview of the existing literature on this compound, a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), and its analogous chemical structures. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this area.

Introduction to this compound: A Promising Therapeutic Target

This compound has emerged as a significant molecule in the field of kinase inhibitors due to its high potency and selectivity for ROCK2 over ROCK1. The initial discovery of this compound revealed its impressive inhibitory profile, with an IC50 value of 5.7 nM for ROCK2, compared to 923 nM for ROCK1. This selectivity is a critical attribute, as the two ROCK isoforms, while structurally similar, are understood to have distinct physiological roles. The targeted inhibition of ROCK2 is believed to offer a more favorable therapeutic window with potentially fewer side effects.

The primary mechanism of action of this compound involves the modulation of the ROCK2-STAT3 signaling pathway. By inhibiting ROCK2, this compound effectively suppresses the phosphorylation of STAT3, a key transcription factor implicated in tumor progression and metastasis. This targeted action has positioned this compound as a promising candidate for anti-cancer therapies, particularly in the context of breast cancer metastasis.

Quantitative Analysis of this compound and Structurally Related Analogs

To facilitate a comparative analysis of this compound and its potential analogs, the following tables summarize the available quantitative data from the literature. Due to the limited public information on direct analogs of this compound, this review includes data on structurally related compounds possessing a tetrahydroquinoline or tetrahydroisoquinoline core, which are also known to inhibit ROCK2.

| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) | Cell-Based Assay Data | Reference |

| This compound | ROCK2 | 5.7 | ~162-fold | Suppresses migration and invasion of MDA-MB-231 cells (1.25-10 µM) | [1] |

| This compound | ROCK1 | 923 | - | - | [1] |

| Compound 77 | ROCK2 | < 1 | - | IC50 = 25 nM (phosphorylation assay) | [1] |

| SR7043 (78) | ROCK2 | < 1 | >10-fold | - | [1] |

| SR7043 (78) | ROCK1 | 10 | - | - | [1] |

| DC24 | ROCK2 | 124 | ~51-fold | - | [2] |

| DC24 | ROCK1 | 6354 | - | - | [2] |

| DC01 | ROCK2 | 1015 | ~0.74-fold | - | [2] |

| DC01 | ROCK1 | 754 | - | - | [2] |

Table 1: In Vitro Inhibitory Activity of this compound and Structurally Related ROCK2 Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) and selectivity of this compound and selected tetrahydroisoquinoline-based ROCK2 inhibitors.

Key Experimental Methodologies

A thorough understanding of the experimental procedures used to characterize this compound and its analogs is crucial for the replication and extension of these findings. This section details the protocols for the primary assays cited in the literature.

ROCK1 and ROCK2 Inhibition Assay

The inhibitory activity of compounds against ROCK1 and ROCK2 is typically determined using an in vitro kinase assay.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the ROCK enzyme. The amount of phosphorylation is quantified, often using a luminescence-based method that detects the amount of ATP consumed.

Protocol:

-

Reagents: Recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., S6K substrate peptide), ATP, and kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. The ROCK enzyme is added to each well. c. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. d. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as ADP-Glo™. f. Luminescence is read using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for STAT3 Phosphorylation

To assess the downstream effects of ROCK2 inhibition, the phosphorylation status of STAT3 is often examined using Western blotting.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., MDA-MB-231 breast cancer cells) are cultured and treated with various concentrations of the test compound for a specified duration.

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated on an SDS-PAGE gel and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and total STAT3. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the p-STAT3 band is normalized to the total STAT3 band to determine the extent of phosphorylation inhibition.

Cell Migration and Invasion Assays (Transwell Assay)

The effect of compounds on cancer cell motility is evaluated using Transwell migration and invasion assays.

Principle: These assays measure the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer (invasion) towards a chemoattractant.

Protocol:

-

Cell Preparation: Cells are serum-starved prior to the assay.

-

Assay Setup: a. Migration Assay: The upper chamber of a Transwell insert is seeded with cells in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). b. Invasion Assay: The Transwell insert is first coated with an ECM gel (e.g., Matrigel). Cells are then seeded in the upper chamber in a serum-free medium, with a chemoattractant in the lower chamber.

-

Incubation: The plates are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Quantification: a. Non-migrated/invaded cells on the upper surface of the membrane are removed. b. The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). c. The number of stained cells is counted under a microscope in several random fields.

-

Data Analysis: The number of migrated/invaded cells in the treated groups is compared to the untreated control group.

Visualizing the Core Mechanisms

To provide a clearer understanding of the biological pathways and experimental workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound in inhibiting cancer metastasis.

Caption: Experimental workflow for the evaluation of this compound and its analogs.

Synthesis of Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds

The tetrahydroquinoline and tetrahydroisoquinoline moieties are privileged scaffolds in medicinal chemistry. The synthesis of these core structures is a critical step in the development of new ROCK2 inhibitors. While specific synthesis routes for this compound are not publicly detailed, general and adaptable synthetic strategies for these scaffolds are well-established.

A common method for the synthesis of the tetrahydroisoquinoline core is the Bischler-Napieralski reaction , followed by reduction. This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.

For the tetrahydroquinoline scaffold, a prevalent synthetic route is the Combes quinoline synthesis or the Doebner-von Miller reaction , followed by reduction of the quinoline ring system. These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds, respectively.

The diversity of potential analogs can be achieved by varying the substituents on the starting materials (phenethylamines, anilines, and the corresponding carbonyl compounds), allowing for a systematic exploration of the structure-activity relationship (SAR).

Future Directions and Conclusion

This compound represents a highly promising lead compound for the development of novel anti-cancer therapeutics targeting the ROCK2 pathway. The available data underscores its potency and selectivity. The exploration of structurally related analogs with tetrahydroquinoline and tetrahydroisoquinoline cores has also yielded compounds with significant ROCK2 inhibitory activity.

Future research should focus on a number of key areas:

-

Synthesis and evaluation of a focused library of this compound analogs: A systematic modification of the this compound structure will be crucial to optimize its pharmacokinetic and pharmacodynamic properties.

-

In-depth structure-activity relationship (SAR) studies: A comprehensive SAR analysis will provide valuable insights for the rational design of next-generation ROCK2 inhibitors with improved potency, selectivity, and drug-like properties.

-

In vivo efficacy and toxicity studies: Promising compounds identified from in vitro studies must be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

-

Exploration of other therapeutic applications: Given the role of ROCK2 in various cellular processes, the therapeutic potential of this compound and its analogs may extend beyond oncology to areas such as cardiovascular diseases and neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for Studying TGF-β-Activated Kinase 1 (TAK1) in In-Vitro Cell Culture Experiments

A Note on Nomenclature: The term "THK01" is not commonly found in peer-reviewed literature. It is highly probable that this is a typographical error and the intended target is TAK1 (Transforming Growth Factor-β-Activated Kinase 1) , a well-characterized protein kinase. This document will, therefore, focus on protocols for studying the function of TAK1 in in-vitro cell culture, primarily through the use of specific inhibitors.

Introduction to TAK1

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that plays a central role in regulating cellular responses to a variety of stimuli, including cytokines like TGF-β, TNF-α, and IL-1β, as well as pathogen-associated molecular patterns (PAMPs)[1][2]. TAK1 is a key upstream kinase in the activation of major signaling pathways, including the NF-κB and MAPK (p38 and JNK) pathways, which are critical for inflammation, immunity, cell survival, and apoptosis[2][3][4]. Given its central role in these processes, TAK1 has emerged as a significant target for drug development in the context of cancer and inflammatory diseases[2][5].

The study of TAK1 function in in-vitro cell culture models is predominantly carried out using small molecule inhibitors that selectively block its kinase activity. These inhibitors are powerful tools to dissect the downstream consequences of TAK1 signaling in various cell types.

Quantitative Data Summary: Effects of TAK1 Inhibition

The following tables summarize the typical quantitative effects of TAK1 inhibitors on various cellular responses, as reported in the literature. These values can serve as a reference for expected outcomes in your experiments.

Table 1: Effect of TAK1 Inhibitors on Cytokine Secretion

| Cell Line | Stimulus | TAK1 Inhibitor | Concentration | Effect on Cytokine Secretion | Reference |

| THP-1 (human macrophages) | LPS (10 ng/mL) + IFNγ (50 ng/mL) | Takinib | 10 µM | Significant reduction in TNF, IL-6, IL-1β, and IL-8 secretion. | [6] |

| THP-1 (human macrophages) | LPS + IFNγ | HS-276 | 10 µM | 11-fold reduction in TNF expression. | [7] |

Table 2: Effect of TAK1 Inhibitors on Cell Viability

| Cell Line | TAK1 Inhibitor | Concentration | Effect on Cell Viability | Reference |

| Multiple Myeloma (INA-6, ANBL-6, JJN-3, RPMI-8226) | NG25, 5Z-7-Oxozeaenol | Varies | Decreased cell viability. | [8] |

| KRASG12D Ba/F3 cells | Novel covalent inhibitors | Nanomolar to low micromolar | Potent inhibition of cell proliferation. | [9] |

Signaling Pathway and Experimental Workflow Diagrams

TAK1 Signaling Pathway

Caption: Simplified TAK1 signaling pathway.

Experimental Workflow for Studying TAK1 Inhibition

Caption: General workflow for in-vitro TAK1 inhibition experiments.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with a TAK1 Inhibitor

This protocol provides a general framework for treating adherent or suspension cells with a TAK1 inhibitor. Specific cell lines (e.g., THP-1, HeLa, MDA-MB-231) and inhibitor concentrations should be optimized for your experimental system[10].

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

TAK1 inhibitor (e.g., Takinib, 5Z-7-Oxozeaenol)

-

Vehicle control (e.g., DMSO)

-

Sterile cell culture plates (e.g., 6-well, 12-well, or 96-well)

-

Phosphate-buffered saline (PBS)

-

Stimulating agent (e.g., TNF-α, LPS)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in the appropriate culture plates and allow them to attach overnight.

-

For suspension cells (e.g., THP-1), seed the cells directly into the culture plates on the day of the experiment.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of the TAK1 inhibitor in a suitable solvent (typically DMSO).

-

On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.

-

-

Pre-treatment:

-

Remove the old medium from the cells (for adherent cells).

-

Add the medium containing the TAK1 inhibitor or vehicle control to the cells.

-

Incubate for a pre-determined time (e.g., 1-2 hours) to allow for inhibitor uptake.

-

-

Stimulation:

-

Prepare the stimulating agent at the desired concentration in culture medium.

-

Add the stimulating agent to the appropriate wells. Include a non-stimulated control.

-

-

Incubation:

-

Incubate the cells for the desired time period (this can range from minutes for signaling studies to 24-48 hours for cytokine or viability assays).

-

-

Harvesting:

-

For analysis of secreted proteins, collect the cell culture supernatant and store it at -80°C.

-

For analysis of intracellular proteins or RNA, wash the cells with cold PBS and lyse them using the appropriate lysis buffer for downstream applications (e.g., Western blotting, qPCR).

-

Protocol 2: Western Blot Analysis of TAK1 Pathway Activation

This protocol is for assessing the phosphorylation status of key downstream targets of TAK1, such as p38 and JNK, or the degradation of IκBα.

Materials:

-

Cell lysates from Protocol 1

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TAK1, anti-TAK1, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin)[11][12][13]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Measurement of Cytokine Secretion by ELISA

This protocol describes the quantification of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell culture supernatants from Protocol 1

-

Cytokine-specific ELISA kit (e.g., for human or mouse TNF-α, IL-6)

-

96-well ELISA plate

-

Wash buffer

-

Assay diluent

-

Detection antibody and enzyme conjugate

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for at least 1 hour.

-

Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the detection antibody. Incubate for 1-2 hours.

-

Enzyme Conjugate Incubation: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes.

-

Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Protocol 4: Cell Viability Assay (MTT/MTS)

This protocol is for assessing the effect of TAK1 inhibition on cell viability or proliferation.

Materials:

-

Cells treated with the TAK1 inhibitor as in Protocol 1 (typically in a 96-well plate)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure (MTS Assay):

-

Cell Treatment: Treat the cells with a range of concentrations of the TAK1 inhibitor for the desired time (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add the MTS reagent directly to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control. An IC50 value can be calculated from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 10. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospho-TAK1 (Ser412) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. TAK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

How to effectively solubilize and store THK01 for research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK01 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with IC50 values of 5.7 nM and 923 nM for ROCK2 and ROCK1, respectively.[1][2] It has been demonstrated to inhibit breast cancer metastasis through the ROCK2-STAT3 signaling pathway.[1] These application notes provide detailed protocols for the effective solubilization, storage, and use of this compound in research settings.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2226941-26-8 | [2] |

| Molecular Formula | C₂₀H₁₃N₃O₂ | [2] |

| Molecular Weight | 327.34 g/mol | [2] |

Solubility Profile

Recommended Storage Conditions

| Form | Storage Temperature | Duration | Light Exposure | Reference |

| Powder | -20°C | 3 years | - | [2] |

| 4°C | 2 years | - | [2] | |

| In Solvent (Stock Solution) | -80°C | 6 months | Protect from light | [1] |

| -20°C | 1 month | Protect from light | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM.

-

Calculate the Required Mass of this compound:

-

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

-

For a 10 mM stock in 1 mL (0.001 L):

-

Mass (mg) = 0.010 mol/L * 327.34 g/mol * 0.001 L * 1000 = 3.2734 mg

-

-

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex or gently warm the solution (if necessary) until the this compound is completely dissolved.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Ensure vials are tightly sealed and protected from light.

-

Protocol 2: In Vitro Cell Migration (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

-

MDA-MB-231 breast cancer cells (or other appropriate cell line)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well cell culture plates

-